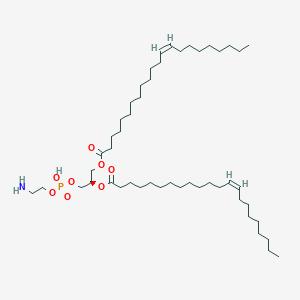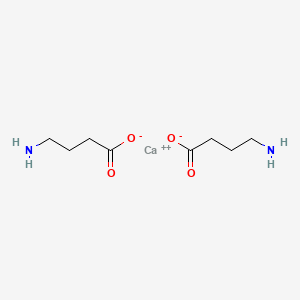
Trimethylolpropane benzoate diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane benzoate diacrylate: , also known by its IUPAC name benzoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; prop-2-enoic acid , is a compound with the molecular formula C19H28O9 and a molecular weight of 400.4 g/mol . This compound is a combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, making it a complex molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylolpropane benzoate diacrylate involves the combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the compound. The process may involve steps such as esterification, hydroxylation, and polymerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is then purified through processes such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylolpropane benzoate diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Trimethylolpropane benzoate diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Trimethylolpropane benzoate diacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: A polyol used in the production of polymers and resins.
Prop-2-enoic Acid:
Uniqueness: Trimethylolpropane benzoate diacrylate is unique due to its combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
79720-88-0 |
|---|---|
Formule moléculaire |
C19H28O9 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C7H6O2.C6H14O3.2C3H4O2/c8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;2*1-2-3(4)5/h1-5H,(H,8,9);7-9H,2-5H2,1H3;2*2H,1H2,(H,4,5) |
Clé InChI |
GNRGDZRKYVYAJF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


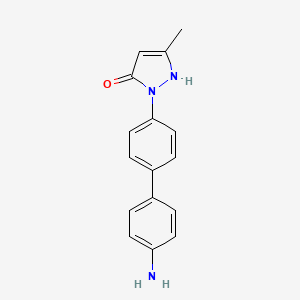
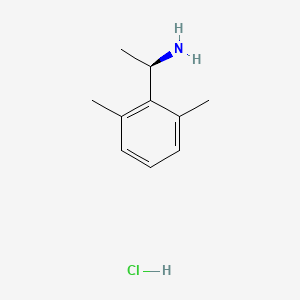





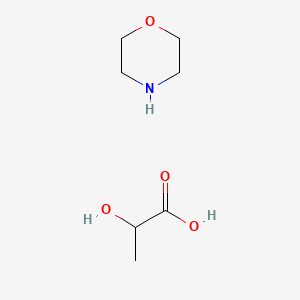


![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)
